5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole
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Overview
Description
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with an acetyl group, a 3,4-dimethylphenylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethylaniline with acetylacetone and elemental sulfur in the presence of a base can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenylamino group can be oxidized under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and phenylamino groups.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring and the phenylamino group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-4-aminopyrimidines: These compounds share the acetyl and amino functionalities but have a pyrimidine ring instead of a thiazole ring.
Indole Derivatives: Indoles are another class of heterocycles with significant biological activities.
Thiophene Derivatives: Thiophenes are structurally similar to thiazoles but contain a sulfur atom in place of the nitrogen atom in the ring.
Uniqueness
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both an acetyl group and a phenylamino group on the thiazole ring. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(3,4-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZSGNCPYAXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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